Cas no 20217-14-5 (4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol)

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol is a heterocyclic aromatic compound featuring a thiazole moiety linked to a catechol group. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical research. The catechol moiety offers chelating properties and potential antioxidant activity, while the thiazole ring enhances electronic diversity, facilitating applications in ligand design and medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, supporting the development of bioactive molecules. The compound’s stability under controlled conditions ensures reliable performance in research settings. Suitable for use as an intermediate, it enables the synthesis of complex derivatives with tailored properties for advanced chemical and biological studies.
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol structure
20217-14-5 structure
Product Name:4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol
CAS No:20217-14-5
MF:C10H9NO2S
MW:207.248961210251
MDL:MFCD02366470
CID:1016874
PubChem ID:849783
Update Time:2025-10-28

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,4-(2-methyl-4-thiazolyl)-(9CI)
    • 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol
    • MLS000067705
    • KUC104329N
    • SCHEMBL15200211
    • 4-(2-methylthiazol-4-yl)pyrocatechol
    • AP-048/15614113
    • Z48850671
    • BDBM48455
    • 4-(2-methyl-1,3-thiazol-4-yl)-1,2-benzenediol
    • EN300-8684077
    • 4-(2-methyl-4-thiazolyl)benzene-1,2-diol
    • SMR000125075
    • CS-0333678
    • 4-(2-methylthiazol-4-yl)benzene-1,2-diol
    • Oprea1_691480
    • 20217-14-5
    • AKOS000563493
    • DTXSID10357299
    • CHEMBL495123
    • 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)-
    • cid_849783
    • KSC-10-143
    • HMS2188F10
    • 4-(2-Methyl-thiazol-4-yl)-benzene-1,2-diol
    • MDL: MFCD02366470
    • Inchi: 1S/C10H9NO2S/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7/h2-5,12-13H,1H3
    • InChI Key: NAJCJNKRIQETEO-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C1C=CC(=C(C=1)O)O

Computed Properties

  • Exact Mass: 207.03539970g/mol
  • Monoisotopic Mass: 207.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.6Ų

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM514220-1g
4-(2-Methylthiazol-4-yl)benzene-1,2-diol
20217-14-5 97%
1g
$251 2022-09-29
Chemenu
CM514220-5g
4-(2-Methylthiazol-4-yl)benzene-1,2-diol
20217-14-5 97%
5g
$745 2022-09-29
Enamine
EN300-8684077-0.05g
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol
20217-14-5 95.0%
0.05g
$148.0 2025-03-21

Additional information on 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol

Introduction to 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol (CAS No. 20217-14-5)

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. The compound's molecular structure, characterized by the presence of a benzene ring and a thiazole moiety, makes it a versatile scaffold for drug development. With a CAS number of 20217-14-5, this compound has been extensively studied for its potential applications in medicinal chemistry and bioorganic synthesis.

The thiazole ring is a heterocyclic compound that plays a crucial role in the pharmaceutical industry due to its broad spectrum of biological activities. It is known for its antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a methyl group at the 2-position of the thiazole ring further enhances its pharmacological profile, making it an attractive candidate for the synthesis of novel therapeutic agents.

The benzene-1,2-diol moiety in the compound's structure contributes to its reactivity and functionalization potential. This moiety is often found in various pharmaceutical compounds and is known for its ability to participate in hydrogen bonding interactions, which can be critical for drug-receptor binding. The presence of two hydroxyl groups on the benzene ring provides multiple sites for chemical modification, allowing for the development of derivatives with enhanced pharmacological properties.

Recent research has highlighted the importance of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol in the development of new drugs targeting various diseases. Studies have demonstrated its potential as an intermediate in the synthesis of compounds with anti-cancer and anti-inflammatory effects. The compound's ability to interact with biological targets at multiple levels makes it a promising candidate for further investigation.

In the realm of drug discovery, the structural features of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol have been leveraged to design molecules with improved efficacy and reduced side effects. Researchers have explored its derivatives as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the thiazole ring have been shown to enhance binding affinity to specific protein targets, leading to more potent therapeutic outcomes.

The compound's chemical stability and solubility profile also make it an attractive candidate for pharmaceutical applications. Its ability to dissolve in both polar and non-polar solvents ensures compatibility with various formulation techniques used in drug development. This property is particularly important for oral and topical drug delivery systems.

Advances in computational chemistry have further facilitated the study of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol. Molecular modeling techniques have been employed to predict the compound's interactions with biological targets, providing valuable insights into its mechanism of action. These studies have helped researchers optimize its structure for better pharmacological activity and reduced toxicity.

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield. These synthetic strategies are crucial for large-scale production and ensure the availability of high-quality material for further research and development.

Future studies on 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol are expected to focus on exploring its potential in treating complex diseases such as cancer and neurodegenerative disorders. The compound's unique structural features offer a rich foundation for designing molecules that can modulate disease pathways effectively. Collaborative efforts between academia and industry are likely to drive innovation in this area.

In conclusion,4-(2-methyl-1,3-thiazol-4-ylyl)benzene - 1 , 2 - diol (CAS No . 20217 - 14 - 5) stands as a significant compound in pharmaceutical chemistry with diverse applications . Its structural features , coupled with recent advancements in synthetic and computational methods , make it a promising candidate for future drug development . Continued research efforts will likely uncover new therapeutic possibilities and expand its role in medicine .

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd